JDTic
Vue d'ensemble
Description
JDTic est un antagoniste sélectif et à action prolongée du récepteur kappa des opioïdes. Il s'agit d'un dérivé de la 4-phénylpiperidine, structurellement apparenté aux analgésiques tels que la péthidine et la kétobémidone, et plus étroitement à l'antagoniste du récepteur mu des opioïdes alvimopan . This compound a été étudié pour ses applications thérapeutiques potentielles dans le traitement de la dépression, de l'anxiété, de la rechute à la cocaïne induite par le stress et du sevrage nicotinique .
Applications De Recherche Scientifique
JDTic has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a tool compound to study the kappa-opioid receptor and its interactions with other molecules.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential to treat conditions such as depression, anxiety, and addiction.
Industry: Potential applications in the development of new pharmaceuticals targeting the kappa-opioid receptor.
Mécanisme D'action
Target of Action
JDTic is a selective, long-acting antagonist of the κ-opioid receptor (KOR) . The κ-opioid receptor is a type of opioid receptor that has a high affinity for the opioid peptide dynorphin . The κ-opioid receptor plays a crucial role in pain perception, consciousness, motor control, and mood .
Mode of Action
This compound interacts with the κ-opioid receptor, blocking its activity . This interaction prevents the receptor from responding to its natural ligands, thereby inhibiting the downstream effects of κ-opioid receptor activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the κ-opioid receptor signaling pathway . By blocking the activity of the κ-opioid receptor, this compound inhibits the downstream effects of receptor activation, which include analgesia, sedation, and dysphoria .
Pharmacokinetics
This compound has a very long duration of action, with effects seen for up to several weeks after administration of a single dose . In terms of ADME properties, this compound is absorbed and distributed throughout the body, where it exerts its effects primarily on the κ-opioid receptor . It is slowly eliminated from the brain, which may contribute to its long-lasting effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of κ-opioid receptor activity . This inhibition can lead to a variety of effects, including potential antidepressant, anxiolytic, and anti-stress effects . This compound also shows robust activity in animal models of depression, anxiety, stress-induced cocaine relapse, and nicotine withdrawal .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect the absorption, distribution, metabolism, and excretion of this compound . Additionally, the specific cellular environment can impact the binding of this compound to the κ-opioid receptor .
Analyse Biochimique
Biochemical Properties
JDTic has a significant role in biochemical reactions, particularly in its interactions with the kappa opioid receptor . The compound’s high affinity and subtype selectivity for the KOR are due to the specific molecular interactions within the ligand-binding pocket .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the kappa opioid receptor. This interaction influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the kappa opioid receptor . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in specific metabolic pathways through its interaction with the kappa opioid receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely linked to its interaction with the kappa opioid receptor
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La conception et la découverte de JDTic en tant qu'antagoniste puissant et sélectif du récepteur kappa des opioïdes ont utilisé le pharmacophore N-substitué trans-3,4-diméthyl-4-(3-hydroxyphényl)pipéridine comme structure de tête . La synthèse implique plusieurs étapes, notamment la formation du cycle pipéridine et l'introduction du groupe hydroxyphényle. Les conditions de réaction et les réactifs spécifiques utilisés dans la synthèse incluent :
Formation du cycle pipéridine : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe hydroxyphényle : Cette étape implique l'utilisation de réactifs tels que l'acide phénylboronique et des catalyseurs au palladium pour introduire le groupe hydroxyphényle sur le cycle pipéridine.
Méthodes de production industrielle
Les méthodes de production industrielle de this compound ne sont pas largement documentées dans la littérature. La synthèse implique probablement une mise à l'échelle des procédures de laboratoire avec des optimisations pour le rendement, la pureté et la rentabilité .
Analyse Des Réactions Chimiques
Types de réactions
JDTic subit diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène dans la molécule.
Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d'acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés désoxygénés .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et la liaison aux récepteurs.
Médecine : Exploré pour son potentiel à traiter des affections telles que la dépression, l'anxiété et la dépendance.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur kappa des opioïdes et en bloquant son activité. Cette action antagoniste empêche le récepteur d'interagir avec ses ligands endogènes, tels que les dynorphines, modulant ainsi divers processus physiologiques . Les effets à action prolongée de this compound sont attribués à une activité modifiée des kinases N-terminales c-Jun .
Comparaison Avec Des Composés Similaires
JDTic est unique par ses effets antagonistes à action prolongée sur le récepteur kappa des opioïdes. Les composés similaires comprennent :
Norbinaltorphimine : Un autre antagoniste du récepteur kappa des opioïdes avec un échafaudage structurel différent.
Alvimopan : Un antagoniste du récepteur mu des opioïdes structurellement apparenté à this compound.
RTI-194 : Un analogue méthylé de this compound avec des propriétés pharmacocinétiques similaires.
La particularité de this compound réside dans sa forte sélectivité pour le récepteur kappa des opioïdes et sa longue durée d'action, ce qui en fait un outil précieux pour l'étude du système kappa des opioïdes et de ses applications thérapeutiques potentielles .
Activité Biologique
JDTic (N-[(1S,2S)-2-(4-methylphenyl)-1-azabicyclo[2.2.2]octan-3-yl]-N-methyl-2-(1H-imidazol-4-yl)acetamide) is a novel selective kappa-opioid receptor (KOR) antagonist that has garnered attention for its potential therapeutic applications in treating various conditions, including substance use disorders and mood disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in animal models, and implications for human health.
Pharmacological Properties
This compound is characterized by its high selectivity for the KOR, with studies indicating that it can block KOR agonist-induced effects for extended periods. Notably, this compound has shown to maintain its antagonist activity for up to 28 days when administered subcutaneously (s.c.) and even longer in some cases when given orally (p.o.) . The compound has demonstrated significant effects in various assays:
- Antinociceptive Activity : In the mouse tail-flick test, this compound effectively blocked antinociceptive responses for up to two weeks post-administration .
- Alcohol-Seeking Behavior : In operant conditioning models with alcohol-preferring rats, this compound significantly reduced alcohol-seeking behavior and relapse rates when administered prior to testing .
Alcohol Self-Administration Studies
A series of experiments have been conducted to evaluate the effects of this compound on alcohol self-administration. In one study, adult alcohol-preferring rats trained to self-administer ethanol were subjected to a series of tests following administration of varying doses of this compound (0, 1, 3, or 10 mg/kg). The results indicated:
- Dose-Dependent Reduction : this compound administration led to a significant decrease in responses on the ethanol lever during the Pavlovian Spontaneous Recovery test, particularly notable at the 10 mg/kg dose .
- Long-Term Effects : Rats treated with this compound 25 days prior to testing exhibited reduced ethanol lever responding during relapse sessions, highlighting the long-lasting effects of the drug on alcohol-seeking behavior .
Table: Summary of Key Findings from Alcohol Self-Administration Studies
Study Reference | Dose (mg/kg) | Effect on Ethanol Lever Responding | Duration of Effect |
---|---|---|---|
Beardsley et al., 2010 | 0 | Baseline responding | - |
Beardsley et al., 2010 | 1 | Reduced responding | Short-term |
Beardsley et al., 2010 | 3 | Significant reduction | Medium-term |
Beardsley et al., 2010 | 10 | Marked reduction | Long-term |
Implications for Mood Disorders
This compound's pharmacological profile suggests potential utility in treating mood disorders such as depression and anxiety. Preclinical studies indicate that KOR antagonists may exhibit antidepressant and anxiolytic-like effects. For instance:
- Behavioral Studies : In models assessing anxiety-like behavior, this compound administration resulted in decreased anxiety-related responses, suggesting a role in modulating mood .
Safety and Side Effects
While this compound demonstrates promising therapeutic potential, safety assessments are crucial. In clinical trials, some subjects experienced transient asymptomatic events of nonsustained ventricular tachycardia following administration at certain doses . However, no significant adverse events were noted concerning clinical chemistry or hematological parameters.
Case Studies and Clinical Trials
A double-blind placebo-controlled trial evaluated the safety and efficacy of this compound in humans. The study revealed that while some subjects experienced mild side effects, overall tolerability was acceptable. Further research is necessary to fully understand the long-term implications of KOR antagonism in human populations.
Propriétés
IUPAC Name |
(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O3/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34)/t19-,25+,26+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVXBBHTMQJRSX-VMGNSXQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433301 | |
Record name | JDTic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361444-66-8 | |
Record name | JDTic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361444-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JDTIC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361444668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JDTic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JDTIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C6FZ6UXC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.